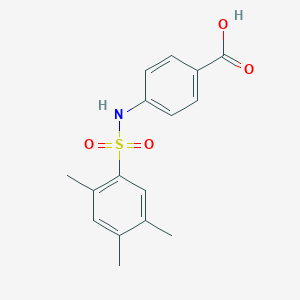
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid, commonly known as TMB-4, is a chemical compound that has gained attention in recent years due to its potential as an antibacterial agent. TMB-4 belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Wirkmechanismus
TMB-4 works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and the inhibition of its synthesis leads to bacterial growth inhibition.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells. However, further studies are needed to determine the long-term effects of TMB-4 on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TMB-4 is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, TMB-4 has some limitations in lab experiments, such as its low solubility in water and its potential for degradation under certain conditions.
Zukünftige Richtungen
There are several potential future directions for the study of TMB-4. One area of research could focus on optimizing the synthesis method to improve the yield and purity of TMB-4. Another direction could be to investigate the potential of TMB-4 as a topical antibiotic for the treatment of skin infections. Additionally, further studies are needed to determine the safety and efficacy of TMB-4 in vivo, as well as its potential for resistance development.
Synthesemethoden
TMB-4 can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction results in the formation of TMB-4, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been extensively studied for its antibacterial properties. In vitro studies have shown that TMB-4 is effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. TMB-4 has also been shown to have synergistic effects when used in combination with other antibiotics, such as ciprofloxacin and imipenem.
Eigenschaften
Molekularformel |
C16H17NO4S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-6-4-13(5-7-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
InChI-Schlüssel |
FPXRYKBOFUZOCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)


